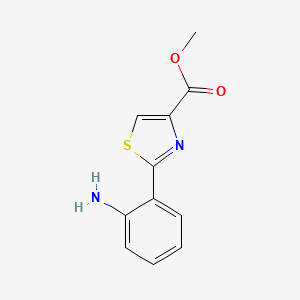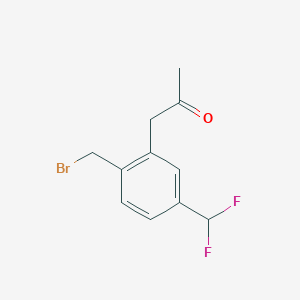
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropane ring attached to a diazepane backbone, with a methanesulfonylphenyl group providing additional functional properties.
準備方法
The synthesis of 1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane involves multiple steps, typically starting with the preparation of the cyclopropane ring and the diazepane backbone separately. These components are then combined under specific reaction conditions to form the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of cyclopropane and diazepane derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The cyclopropane ring and diazepane backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methanesulfonylphenyl group can further enhance these interactions by providing additional binding sites.
類似化合物との比較
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-tetrazol-5-ylmethylpiperazine: This compound features a tetrazole ring instead of a diazepane backbone, leading to different chemical and biological properties.
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-oxazine: This compound features an oxazine ring, which can alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
特性
分子式 |
C16H22N2O3S |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
cyclopropyl-[4-(4-methylsulfonylphenyl)-1,4-diazepan-1-yl]methanone |
InChI |
InChI=1S/C16H22N2O3S/c1-22(20,21)15-7-5-14(6-8-15)17-9-2-10-18(12-11-17)16(19)13-3-4-13/h5-8,13H,2-4,9-12H2,1H3 |
InChIキー |
SCASCEZGAVTRQC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCN(CC2)C(=O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


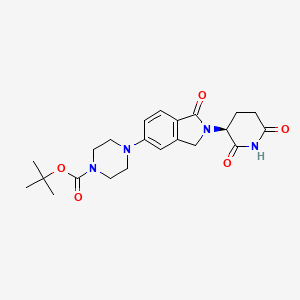
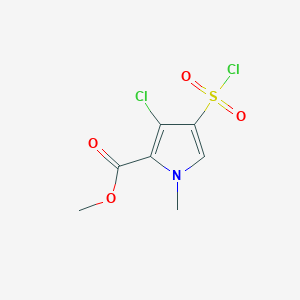
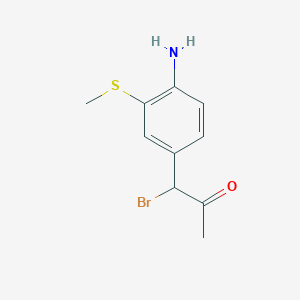
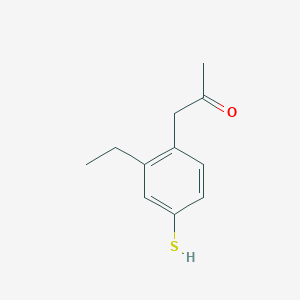

![2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14052066.png)
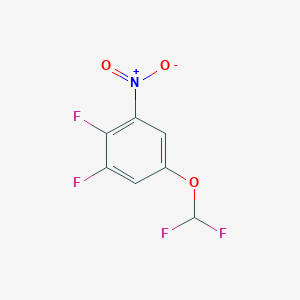
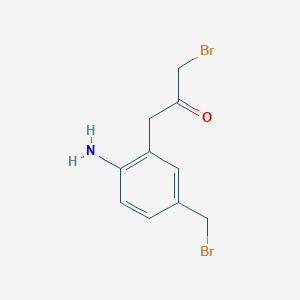
![[(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B14052100.png)
![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14052109.png)

